3-(Benzylamino)-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-(Benzylamino)-5-phenylcyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with benzylamino and phenyl groups
Mechanism of Action
Target of Action
Based on its structural similarity to other benzylamino compounds, it may interact with certain enzymes or receptors in the body .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are common modes of action for many drugs .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Benzylamino)-5-phenylcyclohex-2-en-1-one are currently unknown. It’s possible that it could influence various metabolic pathways, given the broad impact of similar compounds on cellular metabolism .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion via renal and biliary routes .
Result of Action
Similar compounds have been shown to induce changes at the molecular level, such as alterations in gene expression, enzyme activity, and cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action can also be influenced by the physiological environment within the body, including factors such as local tissue environment, immune status, and the presence of other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-5-phenylcyclohex-2-en-1-one typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzylamino group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexene ring with benzylamine.
Addition of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the cyclohexene ring is alkylated with a phenyl group in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The benzylamino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and various acids or bases can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Benzylamino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)-5-phenylcyclohex-2-en-1-one: shares structural similarities with other benzylamino-substituted cyclohexene derivatives.
Phenylcyclohexene: Lacks the benzylamino group, resulting in different reactivity and applications.
Benzylaminocyclohexane: Similar structure but with a saturated cyclohexane ring, leading to different chemical properties.
Uniqueness
The unique combination of the benzylamino and phenyl groups on the cyclohexene ring gives this compound distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(benzylamino)-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-19-12-17(16-9-5-2-6-10-16)11-18(13-19)20-14-15-7-3-1-4-8-15/h1-10,13,17,20H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCVUCHSNYTTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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